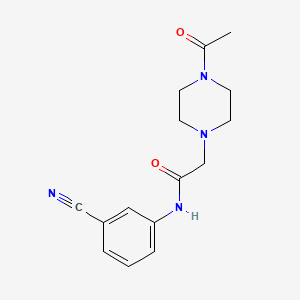![molecular formula C15H13F3N2O2 B7534477 N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7534477.png)
N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide, also known as TFMPA, is a chemical compound with potential applications in scientific research. It is a selective antagonist for the GABAA receptor, which is the main inhibitory neurotransmitter receptor in the central nervous system. The purpose of
Wirkmechanismus
N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide acts as a competitive antagonist for the GABAA receptor. It binds to the receptor at the same site as the neurotransmitter GABA, preventing GABA from binding and activating the receptor. This results in a decrease in the inhibitory signaling mediated by the GABAA receptor, leading to an increase in neuronal activity.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide can increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. This suggests that N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide may have a pro-convulsant effect in these regions. In vivo studies have shown that N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide can increase locomotor activity and decrease anxiety-like behavior in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is its selectivity for the GABAA receptor. This allows for specific investigation of the role of this receptor in various processes. However, N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has a relatively low potency compared to other GABAA receptor antagonists, which may limit its usefulness in certain experiments. Additionally, N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has a relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide. One area of interest is the investigation of the role of the GABAA receptor in anxiety and depression. N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide could be used to selectively block the GABAA receptor and investigate its contribution to these disorders. Another area of interest is the investigation of the role of the GABAA receptor in addiction. N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide could be used to investigate the potential therapeutic targets for addiction by blocking the GABAA receptor. Finally, the development of more potent and longer-lasting GABAA receptor antagonists could increase the usefulness of N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide in scientific research.
Synthesemethoden
The synthesis of N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves a series of chemical reactions. The starting material is 2-pyridinemethanol, which is reacted with trichloroacetonitrile to form the intermediate 2-pyridinemethylnitrile. This intermediate is then reacted with 3-(trifluoromethyl)phenol in the presence of a base to form N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide. The overall yield of the synthesis is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has potential applications in scientific research, particularly in the field of neuroscience. It is a selective antagonist for the GABAA receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide can be used to study the role of the GABAA receptor in these processes and to investigate potential therapeutic targets for disorders such as anxiety and insomnia.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c16-15(17,18)11-4-3-6-13(8-11)22-10-14(21)20-9-12-5-1-2-7-19-12/h1-8H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOASXQPGIYCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)

![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)

![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)

![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)

![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)